2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole ring substituted with amino groups, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and amino acids.
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions, including electrophilic substitution and amination reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions efficiently.
Automated Purification Systems: Advanced purification systems are employed to achieve the desired purity levels.
Quality Control: Stringent quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biological processes and as a probe for biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, known for its role in protein synthesis and as a precursor for serotonin.
5-Hydroxytryptophan: A derivative of tryptophan, used as a dietary supplement and in the treatment of depression and anxiety.
Indole-3-acetic acid: A plant hormone involved in growth and development
Uniqueness
2-Amino-3-(5-amino-1H-indol-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15Cl2N3O2 |
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Molecular Weight |
292.16 g/mol |
IUPAC Name |
2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;;/h1-2,4-5,9,14H,3,12-13H2,(H,15,16);2*1H |
InChI Key |
FHWKYTFFTJHGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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